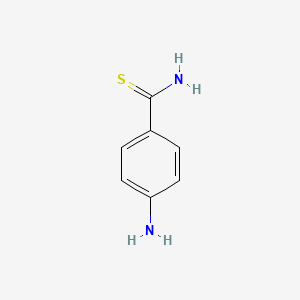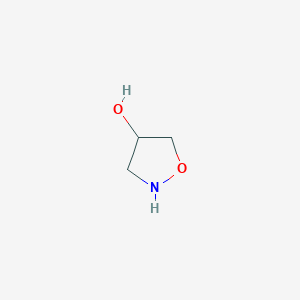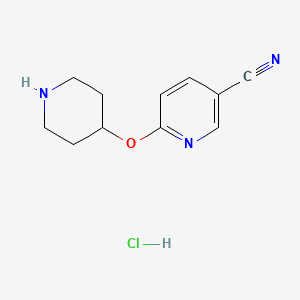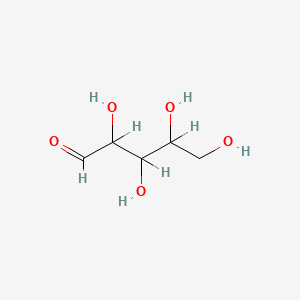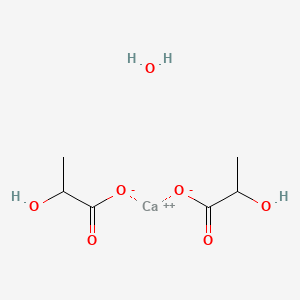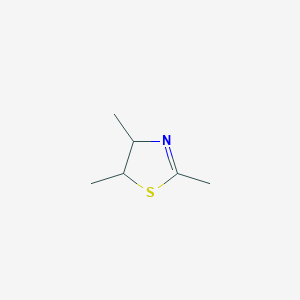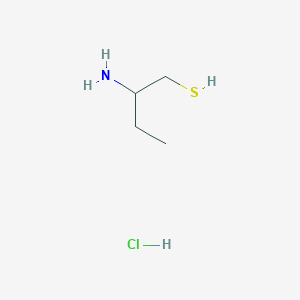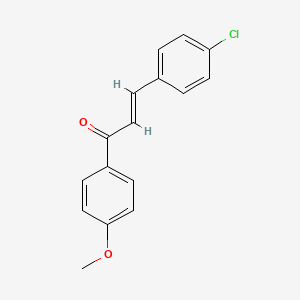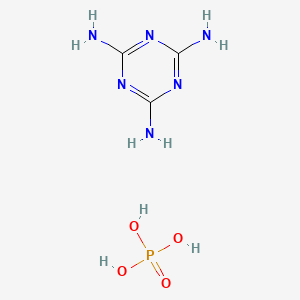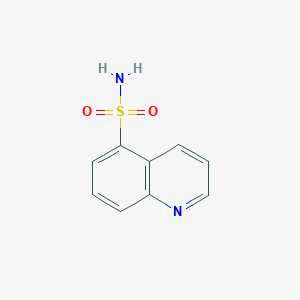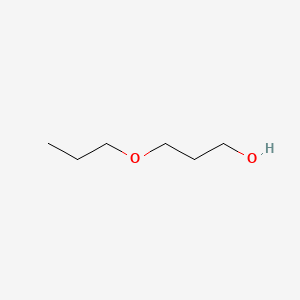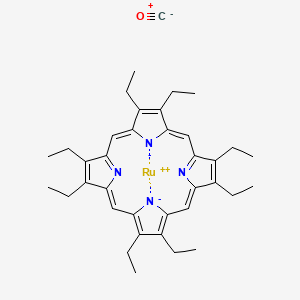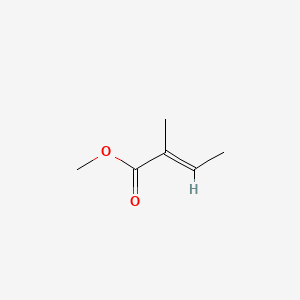
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
BisGMA is synthesized from bisphenol A and glycidyl methacrylate. It is also used in resin synthesis, serving as a monomer for synthetic resin and a modifier for high molecular polymers.Molecular Structure Analysis
The molecular formula of BisGMA is C27H32O6 . It contains 66 bonds in total, including 34 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aliphatic esters .Chemical Reactions Analysis
BisGMA shows significant changes in permittivity and relaxation loss peak in the frequency domain when polymerized using visible blue light and a photochemical initiator . This suggests its utility in applications where monitoring of polymerization is crucial.Physical And Chemical Properties Analysis
BisGMA has a molecular weight of 452.5 g/mol . The dielectric properties of polymerized and unpolymerized BisGMA have been studied, showing remarkable changes in permittivity and the loss peak of the polymer .Wissenschaftliche Forschungsanwendungen
Dental Materials Safety and Estrogenicity
Research has critically evaluated the safety and estrogenic effects of dental resins, including those based on bisphenol A derivatives like Bis-GMA (Bisphenol A glycidyl methacrylate). Studies have shown that while these materials can release resin components capable of mimicking or disrupting estrogenic responses, the short-term risk from dental treatments using bisphenol A-based resins is considered insignificant. However, long-term effects and the need for thorough pharmacological evaluation of dental materials are emphasized to ensure their safety and effectiveness (Söderholm & Mariotti, 1999). Further, dental products containing bis-GMA show less propensity to hydrolyze to BPA, reducing estrogenic potential compared to those containing bis-DMA. Despite the proven benefits and brief BPA exposure from resin-based dental materials, caution and minimization of use during sensitive periods like pregnancy are recommended (Fleisch et al., 2010).
Endocrine Disruption Potential
The endocrine-disrupting potential of Bisphenol A, its dimethacrylate form (BPA-DM), and other related compounds has been investigated, revealing their effects on estrogen and androgen receptors, aromatase activity, and the aryl hydrocarbon receptor (AhR). These studies highlight the complex mechanisms through which these compounds can influence hormonal balance, underscoring the need for further research into their environmental and health impacts (Bonefeld‐Jørgensen et al., 2007).
Alternatives and Safety Concerns
As restrictions on Bisphenol A (BPA) usage have increased due to its reproductive toxicity and endocrine-disrupting properties, alternatives have been developed. However, the safety of these alternatives, including bisphenol S (BPS) and bisphenol F (BPF), has been questioned, indicating that many possess similar or unassessed health risks. This gap in knowledge calls for comprehensive evaluations and the development of safer materials (den Braver-Sewradj et al., 2020).
Environmental Presence and Toxicity
Bisphenol A and its derivatives, including BADGE (Bisphenol A diglycidyl ether), are widespread environmental pollutants due to their extensive use in epoxy resins and other applications. Their ubiquity in the environment and detection in human specimens, combined with concerns over their endocrine-disrupting effects, underscore the importance of monitoring their presence and understanding their fate and toxicity in both environmental and human health contexts (Wang et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
41637-38-1 |
|---|---|
Produktname |
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate |
Molekularformel |
C27H32O6 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3 |
InChI-Schlüssel |
VIYWVRIBDZTTMH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
Kanonische SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
29384-58-5 64696-13-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



